2,3-Dichloro-4-fluoropyridine
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Overview
Description
2,3-Dichloro-4-fluoropyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,3-dichloropyridine with a fluorinating agent such as Selectfluor® under controlled conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, phase transfer catalysts may be used to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents such as DMF or DMSO.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are typically formed in Suzuki-Miyaura reactions.
Scientific Research Applications
2,3-Dichloro-4-fluoropyridine has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: It is a precursor in the synthesis of potential drug candidates for various therapeutic areas.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-fluoropyridine depends on its application. In biological systems, it can interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity.
Properties
Molecular Formula |
C5H2Cl2FN |
---|---|
Molecular Weight |
165.98 g/mol |
IUPAC Name |
2,3-dichloro-4-fluoropyridine |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-3(8)1-2-9-5(4)7/h1-2H |
InChI Key |
KTXLKTOMNJDCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)Cl |
Origin of Product |
United States |
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